molecular formula C7H13NO B12049746 1-(Oxolan-3-yl)cyclopropan-1-amine

1-(Oxolan-3-yl)cyclopropan-1-amine

Cat. No.: B12049746
M. Wt: 127.18 g/mol
InChI Key: XFQJUQLTALCDAR-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclopropylamine (B47189) Motifs in Molecular Design and Synthesis

The cyclopropylamine moiety is a recurring and valuable structural element in medicinal chemistry. longdom.org Its incorporation into molecular frameworks is a deliberate strategy to impart specific properties that can enhance therapeutic potential.

Structural Rigidity and Conformational Constraint: The three-membered cyclopropane (B1198618) ring is notable for its high degree of ring strain, with C-C-C bond angles compressed to approximately 60°. longdom.orglibretexts.org This inherent strain and rigidity significantly limit the conformational freedom of the molecule. In drug design, this can be highly advantageous, as it locks the molecule into a specific three-dimensional orientation, potentially increasing its binding affinity and selectivity for a biological target. digitellinc.com

Electronic Properties and Metabolic Stability: The strained bonds of the cyclopropane ring confer unique electronic properties. The high C-H bond dissociation energy can reduce a molecule's susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug deactivation. hyphadiscovery.com However, the cyclopropylamine group itself can also be a site of metabolic activation, sometimes leading to the formation of reactive intermediates, as seen in the case of the antibiotic trovafloxacin. hyphadiscovery.com

Prevalence in Bioactive Compounds: Cyclopropylamines are integral components of numerous approved drugs and clinical candidates across various therapeutic areas. longdom.orgacs.org They serve as key pharmacophores in antidepressants, such as the monoamine oxidase inhibitors (MAOIs), and in antiviral and anticancer agents. longdom.orgdigitellinc.com A recent study highlighted the design of cyclopropylamine-containing pyrimidines as potent inhibitors of Lysine Specific Demethylase 1 (LSD1) for cancer therapy. nih.gov This demonstrates the continued interest in this scaffold for developing new therapeutic agents.

Exploration of the Oxolane Ring System's Influence on Molecular Architecture and Conformation

The oxolane ring, commonly known as tetrahydrofuran (B95107) (THF), is more than just a versatile industrial solvent; it is a significant structural motif found in a wide array of natural products and pharmaceuticals. wikipedia.orghangdachem.comnih.gov

Influence on Physicochemical Properties: As a polar, aprotic heterocycle, the oxolane ring can significantly influence a molecule's physicochemical properties. wikipedia.orghangdachem.com Its oxygen atom can act as a hydrogen bond acceptor, which can improve aqueous solubility—a critical parameter for drug absorption and distribution. The inclusion of saturated heterocycles like oxolane is a recognized strategy to escape "flatland" in medicinal chemistry, introducing three-dimensionality that can improve both binding interactions and pharmacokinetic profiles. nih.gov

Bioisosteric Replacement: The oxolane ring, and similar cyclic ethers like oxetane (B1205548), are often used as bioisosteres for other chemical groups, such as carbonyls or gem-dimethyl groups. hyphadiscovery.comnih.gov This substitution can be used to fine-tune a molecule's metabolic stability, polarity, and basicity (pKa) of nearby functional groups without drastically altering its shape. nih.gov For example, incorporating an oxetane ring has been shown to lower the pKa of a neighboring piperazine (B1678402) ring in the drug candidate fenebrutinib. nih.gov

Presence in Natural and Synthetic Compounds: The THF ring system is a core component of many biologically active compounds. wikipedia.org It is found in complex natural products like lignans (B1203133) and polyketides and is a key structural feature in the approved anticancer drug Eribulin (Halaven®). wikipedia.org The synthesis of substituted oxolanes is a well-developed field, providing chemists with a toolbox to incorporate this valuable scaffold into new molecular designs. nih.gov

Rationale for Investigating the Synergistic Structural Features of 1-(Oxolan-3-yl)cyclopropan-1-amine

The rationale for investigating the this compound scaffold stems from the potential for synergistic benefits arising from the fusion of its two constituent motifs. This combination addresses several key challenges in modern molecular design.

Modulation of Basicity and Metabolism: The electron-withdrawing inductive effect of the ether oxygen in the oxolane ring can modulate the basicity (pKa) of the adjacent cyclopropylamine. This fine-tuning can be critical for optimizing interactions with a biological target or for controlling absorption and distribution properties. Furthermore, the combination of the metabolically resilient cyclopropyl (B3062369) ring with the polar oxolane moiety could create a scaffold with a favorable metabolic profile, potentially avoiding the bioactivation pathways sometimes associated with cyclopropylamines. hyphadiscovery.com

Defined Three-Dimensional Architecture: The scaffold provides a rigid and well-defined three-dimensional structure. The cyclopropane ring acts as a compact, rigid linker, while the oxolane ring, existing in a non-planar envelope or twist conformation, adds a distinct spatial vector. wikipedia.org This creates a non-linear exit trajectory for further substitution, allowing chemists to explore chemical space in three dimensions, which is crucial for achieving high-affinity and selective interactions with complex biological targets like enzymes and receptors. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(oxolan-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H13NO/c8-7(2-3-7)6-1-4-9-5-6/h6H,1-5,8H2

InChI Key

XFQJUQLTALCDAR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2(CC2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for the Preparation of 1 Oxolan 3 Yl Cyclopropan 1 Amine and Its Analogues

Comprehensive Retrosynthetic Analysis of the 1-(Oxolan-3-yl)cyclopropan-1-amine Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net This process helps in identifying potential synthetic routes by recognizing key bond disconnections and strategic functional group interconversions (FGIs). researchgate.net

For this compound, the primary retrosynthetic disconnections involve the carbon-nitrogen bond of the amine and the carbon-carbon bonds of the cyclopropane (B1198618) ring. A logical approach is to disconnect the amine group first, leading to a 1-(oxolan-3-yl)cyclopropyl precursor. This disconnection suggests the installation of the amine group in a late-stage functionalization step.

Further deconstruction of the 1-(oxolan-3-yl)cyclopropane intermediate can be approached in two main ways:

Disconnection of the oxolane-cyclopropane bond: This strategy would involve the coupling of a suitable oxolane-containing fragment with a cyclopropane synthon.

Formation of the cyclopropane ring on a pre-existing oxolane-containing substrate: This is often a more practical approach, where the three-membered ring is constructed onto a molecule already possessing the oxolane moiety.

This leads to two key synthons: a 3-substituted oxolane derivative and a precursor for the 1-aminocyclopropane unit. The synthesis of each of these fragments presents its own set of challenges and requires specific synthetic strategies.

Development and Optimization of Synthetic Routes to this compound

The development of an efficient and scalable synthetic route to this compound hinges on the successful execution of several key transformations. These include the stereoselective formation of the cyclopropane ring, the installation of the amine functionality, and the regioselective synthesis of the oxolane subunit.

Stereoselective Approaches to the Cyclopropane Moiety

The construction of the cyclopropane ring is a critical step in the synthesis. Given the potential for stereoisomerism, controlling the stereochemistry during this process is paramount. Several methods for the stereoselective synthesis of cyclopropanes have been developed.

One common approach involves the cyclopropanation of an alkene. For instance, a tandem reaction involving hydroboration of an N-tosyl-substituted ynamide followed by in-situ transmetalation and subsequent addition to an aldehyde can generate aminocyclopropyl carbinols with good yields and high enantioselectivities. acs.org Another strategy involves the inter- and intramolecular double alkylation of a malonate derivative with an optically active aziridine, which can produce key cyclopropane intermediates with excellent yield and optical purity. nih.gov

Functional Group Interconversions for Amine Installation

The introduction of the amine group onto the cyclopropane ring is another crucial step. This is typically achieved through functional group interconversion (FGI). A common strategy involves the conversion of a carboxylic acid or another functional group at the C1 position of the cyclopropane to an amine.

Regioselective Synthesis of the Oxolane Subunit

The synthesis of the 3-substituted oxolane (tetrahydrofuran) ring with the correct regiochemistry is essential. The regioselectivity of reactions on five-membered rings can be influenced by steric and electronic factors.

One approach to a 3-substituted oxolane is through the cyclization of a linear precursor. For example, an appropriately substituted butanediol (B1596017) derivative can be cyclized under acidic or basic conditions. The position of the substituents on the linear chain will dictate the regiochemistry of the final oxolane ring. Another method involves the modification of a pre-existing oxolane ring. For instance, electrophilic substitution reactions on the oxolane ring can be directed to the desired position by the appropriate choice of directing groups and reaction conditions.

Mechanistic Investigations of Key Bond-Forming Reactions in this compound Synthesis

Understanding the mechanisms of the key bond-forming reactions is crucial for optimizing reaction conditions and improving yields and selectivity. For the synthesis of this compound, the key bond formations are the C-C bonds of the cyclopropane ring and the C-N bond of the amine.

The mechanism of cyclopropanation reactions can vary depending on the chosen method. For example, the Simmons-Smith reaction proceeds through a carbenoid intermediate, while transition metal-catalyzed cyclopropanations can involve metallacyclobutane intermediates. The stereochemical outcome of these reactions is often dictated by the geometry of the transition state.

The installation of the amine group via rearrangements like the Curtius rearrangement involves the formation of an isocyanate intermediate, which is then hydrolyzed to the amine. The stereochemistry at the migrating carbon is retained during this process. Understanding the electronic and steric effects on these rearrangements is key to achieving the desired product.

Advanced Spectroscopic and Structural Characterization of 1 Oxolan 3 Yl Cyclopropan 1 Amine

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment of Chiral Enantiomers

Theoretical and Computational Chemistry Studies of 1 Oxolan 3 Yl Cyclopropan 1 Amine

Quantum Chemical Investigations of Electronic Structure and Bonding in 1-(Oxolan-3-yl)cyclopropan-1-amine

Quantum chemical calculations are pivotal in understanding the electronic structure and bonding characteristics of a molecule like this compound. These studies would typically employ methods like Density Functional Theory (DFT) or post-Hartree-Fock methods such as Møller–Plesset perturbation theory (MP2) to elucidate the distribution of electrons and the nature of the chemical bonds.

The electronic properties of this compound are expected to be a blend of the characteristics of its constituent cyclopropylamine (B47189) and oxolane moieties. The cyclopropyl (B3062369) group is known for its unique electronic nature, exhibiting properties of both saturated and unsaturated systems due to the high p-character of its C-C bonds. This can influence the basicity of the amine group. nih.govacs.org The oxolane ring, with its ether oxygen, introduces a polar and hydrogen bond-accepting site.

A detailed quantum chemical investigation would likely involve:

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The HOMO is expected to be localized primarily on the amine group, indicating its nucleophilic character.

Natural Bond Orbital (NBO) Analysis: This would provide insights into hybridization, donor-acceptor interactions, and charge distribution within the molecule. For instance, hyperconjugative interactions between the cyclopropyl ring orbitals and the C-N bond or the nitrogen lone pair could be quantified. nih.gov

Electron Density and Electrostatic Potential Mapping: These calculations would visualize the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic nitrogen atom and the electrophilic character of certain hydrogen atoms.

Computational Method Typical Application in Studying Electronic Structure
Density Functional Theory (DFT)Geometry optimization, calculation of molecular orbitals, and electron density.
Møller–Plesset Perturbation Theory (MP2)Incorporates electron correlation for more accurate energy and structural predictions. nih.gov
Natural Bond Orbital (NBO) AnalysisInvestigation of charge distribution, hybridization, and intramolecular interactions.

Conformational Analysis and Energy Landscape Mapping of this compound

The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the cyclopropyl and oxolane rings, as well as the puckering of the five-membered oxolane ring. A thorough conformational analysis would map the potential energy surface to identify stable conformers and the energy barriers between them.

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by higher-level quantum chemical calculations, would be necessary to identify the global minimum energy structure and other low-energy conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Structural Feature Expected Conformational Isomerism
Oxolane RingPuckering (twist and envelope conformations).
Cyclopropyl-Oxolane LinkageRotation leading to different spatial arrangements of the two rings.
Amino GroupRotation around the C-N bond.

Ab Initio Prediction of Spectroscopic Parameters for this compound

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization of new compounds. For this compound, key spectroscopic data can be calculated using ab initio methods.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, can help confirm the structure and assign specific resonances to individual atoms. The predicted chemical shifts would be sensitive to the molecule's conformation.

Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies can predict the infrared and Raman spectra. This would allow for the identification of characteristic vibrational modes, such as the N-H stretching of the amine group, C-O-C stretching of the oxolane ring, and various C-H and C-C vibrations of the cyclopropyl and oxolane moieties.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict electronic transitions and the corresponding UV-Vis absorption spectrum. This would provide information about the molecule's behavior upon exposure to ultraviolet and visible light.

Spectroscopic Technique Predicted Parameters Structural Insights
NMRChemical shifts, coupling constantsConnectivity, chemical environment of atoms, conformational details.
IR/RamanVibrational frequencies, intensitiesPresence of functional groups, molecular fingerprint.
UV-VisAbsorption wavelengths, oscillator strengthsElectronic transitions, chromophores.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions of this compound

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound and its interactions with solvent molecules over time. researchgate.netrsc.org By simulating the molecule's motion at an atomistic level, MD can reveal information about its flexibility, conformational transitions, and solvation properties.

An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol) and solving Newton's equations of motion for all atoms in the system. The force field, a set of parameters describing the potential energy of the system, is a critical component of these simulations.

Key insights from MD simulations would include:

Conformational Dynamics: Observing the transitions between different conformations identified in the potential energy landscape mapping.

Solvent Structure and Dynamics: Analyzing the arrangement of solvent molecules around the solute and the dynamics of these solvent shells. The hydrogen bonding between the amine group and the oxolane oxygen with protic solvents would be of particular interest.

Transport Properties: In principle, properties like the diffusion coefficient could be calculated, providing insight into the molecule's mobility in solution.

Computational Prediction of Reactivity and Reaction Pathways for this compound Derivatives

Computational methods are invaluable for predicting the reactivity of molecules and exploring potential reaction pathways for their derivatives. For this compound, this could involve studying its behavior in various chemical transformations. Cyclopropylamines are known to be versatile synthetic intermediates, and their reactivity is often dictated by the unique properties of the cyclopropane (B1198618) ring. nih.govacs.org

Computational studies could investigate:

Protonation and Basicity: Calculating the proton affinity to predict the pKa of the amine group. This is a fundamental property that governs its behavior in acidic or basic conditions. nih.gov

Reaction Mechanisms: Mapping the potential energy surface for reactions involving the amine group (e.g., acylation, alkylation) or the cyclopropane ring (e.g., ring-opening reactions). This would involve locating transition states and calculating activation energies to predict reaction rates and product distributions.

Reactivity of Derivatives: Once the parent molecule is understood, computational models can be extended to predict how substituents on the oxolane or cyclopropane rings would alter the molecule's reactivity.

Reactivity and Derivatization Chemistry of 1 Oxolan 3 Yl Cyclopropan 1 Amine

Nucleophilic and Electrophilic Transformations of the Amine Functionality in 1-(Oxolan-3-yl)cyclopropan-1-amine

The primary amine group in this compound is a key site for a variety of chemical transformations, acting as a potent nucleophile.

Acylation, Sulfonylation, and Urea/Carbamate Formation: The lone pair of electrons on the nitrogen atom readily attacks electrophilic carbonyl and sulfonyl species. Acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. The synthesis of ureas and carbamates can be achieved by reacting the amine with isocyanates or chloroformates, respectively. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of amine-containing compounds.

Alkylation and Reductive Amination: The amine can undergo N-alkylation with alkyl halides. However, this reaction is often difficult to control, leading to mixtures of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the primary starting material. A more controlled method for introducing alkyl groups is reductive amination. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method provides a more selective route to mono-alkylated products. For instance, reductive amination with formaldehyde (B43269) in the presence of a reducing agent would yield the N-methylated derivative.

Table 5.1.1: Predicted Nucleophilic Transformations of the Amine Group

TransformationReagentPredicted Product
AcylationAcetyl chloride, baseN-[1-(Oxolan-3-yl)cyclopropyl]acetamide
SulfonylationMethanesulfonyl chloride, baseN-[1-(Oxolan-3-yl)cyclopropyl]methanesulfonamide
Urea FormationMethyl isocyanate1-Methyl-3-[1-(oxolan-3-yl)cyclopropyl]urea
AlkylationMethyl iodide, base1-(Oxolan-3-yl)-N-methylcyclopropan-1-amine
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropyl-1-(oxolan-3-yl)cyclopropan-1-amine

Ring-Opening Reactions and Functionalization of the Cyclopropane (B1198618) Ring in this compound

The cyclopropane ring, being a strained three-membered ring, is susceptible to ring-opening reactions under various conditions. The presence of the amine and oxolane substituents can influence the regioselectivity and stereoselectivity of these transformations.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can undergo cleavage. The protonation of the nitrogen atom would generate an ammonium (B1175870) species, which acts as an electron-withdrawing group, potentially activating the cyclopropane ring towards nucleophilic attack. The regiochemistry of the ring opening would be influenced by the stability of the resulting carbocationic intermediates.

Radical and Transition-Metal-Catalyzed Reactions: The C-C bonds of the cyclopropane ring can also be cleaved under radical conditions or through transition-metal catalysis. These methods can lead to a variety of functionalized products, including 1,3-difunctionalized acyclic compounds. The specific outcome would depend on the reagents and catalysts employed.

Modifications and Functionalization of the Oxolane Ring System within this compound

The oxolane (tetrahydrofuran) ring is generally more stable than the cyclopropane ring. However, it can still undergo certain transformations.

Oxidation: Oxidation of the oxolane ring, for instance at the carbon atoms adjacent to the ether oxygen, could lead to the formation of lactones or other oxidized derivatives. Reagents such as ruthenium tetroxide are known to oxidize ethers.

Ring Opening: Under harsh acidic conditions, the ether linkage of the oxolane ring could be cleaved, leading to a diol or related structures. However, this would likely require more forcing conditions than the opening of the cyclopropane ring.

Stereoselective Derivatization Strategies for this compound

The compound this compound possesses multiple stereocenters: the carbon atom of the cyclopropane ring attached to the amine and the oxolane ring, and the C3 position of the oxolane ring. This stereochemical complexity offers opportunities for stereoselective derivatization.

Chiral Resolution: A racemic mixture of this compound could potentially be resolved into its constituent enantiomers using chiral acids to form diastereomeric salts, which can then be separated by crystallization.

Asymmetric Synthesis: The synthesis of enantiomerically pure derivatives could be achieved by employing chiral auxiliaries or catalysts in the derivatization reactions of the amine group. For example, acylation with a chiral acylating agent would lead to the formation of diastereomers that could be separated. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched derivative.

Diastereoselective Reactions: The existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions on other parts of the molecule. For instance, reactions on the oxolane ring might be influenced by the stereochemistry of the cyclopropylamine (B47189) moiety, leading to the preferential formation of one diastereomer over another.

Mechanistic Investigations of Chemical Transformations Involving 1 Oxolan 3 Yl Cyclopropan 1 Amine

Detailed Reaction Mechanism Elucidation for Transformations of 1-(Oxolan-3-yl)cyclopropan-1-amine

The reactivity of this compound is primarily dictated by the interplay between the nucleophilic amino group and the strained three-membered ring. Transformations of this compound can be broadly categorized into two main types: reactions involving the amine functionality and those that proceed with the opening of the cyclopropane (B1198618) ring.

A plausible and frequently observed reaction pathway for cyclopropylamines is acid-catalyzed ring-opening. In the presence of a protic acid, the amine group is protonated, forming a cyclopropylaminium ion. This protonation enhances the strain of the cyclopropane ring by increasing the electron-withdrawing nature of the substituent. Subsequent nucleophilic attack can lead to the cleavage of one of the C-C bonds of the cyclopropane ring. The regioselectivity of this ring-opening is influenced by the stability of the resulting carbocationic intermediate. For this compound, cleavage of the C1-C2 or C1-C3 bond would be anticipated, leading to the formation of a stabilized secondary carbocation. The oxolane ring can also participate in the reaction, potentially acting as an intramolecular nucleophile.

Another potential transformation involves the amine acting as a nucleophile in reactions such as acylation or alkylation. These reactions would primarily modify the amine group without affecting the cyclopropane or oxolane rings, leading to a variety of functionalized derivatives.

Furthermore, under specific conditions, such as in the presence of transition metal catalysts, more complex transformations involving C-H activation or rearrangements of the cyclopropane ring could be envisaged. The oxolane moiety might also influence the reactivity and selectivity of such processes through coordination with the metal center.

Kinetic Studies and Determination of Rate Laws for this compound Reactivity

Kinetic studies are crucial for understanding the factors that influence the rate of a chemical reaction and for elucidating its mechanism. For the acid-catalyzed ring-opening of this compound, a kinetic study would typically involve monitoring the disappearance of the reactant or the appearance of the product over time under various reaction conditions.

A hypothetical rate law for the acid-catalyzed ring-opening reaction could be determined by systematically varying the concentrations of the cyclopropylamine (B47189) and the acid and observing the effect on the initial reaction rate. savemyexams.comlibretexts.orglibretexts.orgyoutube.com If the reaction proceeds through a mechanism where the protonation of the amine is a rapid pre-equilibrium followed by a rate-determining ring-opening step, the rate law might be expressed as:

Rate = k[this compound][H⁺]

To illustrate, a hypothetical set of kinetic data is presented in the table below:

Experiment[this compound] (mol/L)[H⁺] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

From this data, it can be inferred that doubling the concentration of the cyclopropylamine while keeping the acid concentration constant doubles the rate (Experiment 1 vs. 2). Similarly, doubling the acid concentration at a constant cyclopropylamine concentration also doubles the rate (Experiment 1 vs. 3), supporting the proposed second-order rate law.

Isotopic Labeling Experiments to Probe Reaction Pathways of this compound

Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.orgnih.gov For transformations of this compound, several isotopic labeling strategies could be employed to elucidate the intricate details of its reaction pathways.

For instance, to confirm the mechanism of acid-catalyzed ring-opening, one could synthesize isotopically labeled versions of the starting material. Deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are common stable isotopes used for such studies. The position of these labels in the product molecules can be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

A proposed isotopic labeling study could involve the following:

¹⁵N Labeling: Synthesizing this compound with a ¹⁵N-labeled amino group would allow tracking of the nitrogen atom throughout the reaction. In a simple ring-opening reaction where the amine remains intact, the ¹⁵N label would be found in the amino group of the product.

¹³C Labeling: Introducing a ¹³C label at specific positions within the cyclopropane ring (e.g., at C1, C2, or C3) would be highly informative. By analyzing the position of the ¹³C label in the ring-opened product, the exact bond that is cleaved during the reaction can be identified.

Deuterium Labeling: Replacing the hydrogen atoms on the cyclopropane ring or the oxolane ring with deuterium can provide insights into any proton transfer steps or rearrangements that might occur during the reaction. For example, the absence of deuterium scrambling in the product would suggest a direct nucleophilic attack mechanism.

A hypothetical outcome of a ¹³C labeling experiment is summarized in the table below, assuming a ring-opening reaction where a nucleophile (Nu⁻) attacks the C2 position after protonation of the amine.

Labeled Starting MaterialExpected Product and Position of ¹³C LabelMechanistic Insight
1-(Oxolan-3-yl)-[1-¹³C]cyclopropan-1-amineProduct with ¹³C at the carbon bearing the amino and oxolanyl groupsConfirms the integrity of the C1-substituent bond.
1-(Oxolan-3-yl)-[2-¹³C]cyclopropan-1-amineProduct with ¹³C at the carbon attacked by the nucleophileProvides direct evidence for the site of nucleophilic attack and C1-C2 bond cleavage.

Transition State Analysis and Energy Profile Calculations for Reactions of this compound

Computational chemistry, particularly density functional theory (DFT) calculations, provides a powerful tool for investigating the energetics and structures of transition states, which are fleeting and cannot be directly observed experimentally. ucsb.edu For reactions of this compound, transition state analysis can offer profound insights into the reaction mechanism, selectivity, and the factors governing reactivity. e3s-conferences.orgresearchgate.netpraiseworthyprize.org

By modeling the potential energy surface of a reaction, the structures of reactants, intermediates, transition states, and products can be optimized, and their relative energies can be calculated. researchgate.net This allows for the construction of a detailed reaction energy profile. The height of the energy barrier from the reactant to the transition state, known as the activation energy (Ea), is directly related to the reaction rate.

For the acid-catalyzed ring-opening of this compound, computational studies could be used to:

Determine the geometry of the transition state, including bond lengths and angles of the breaking and forming bonds.

Calculate the activation energy for different possible ring-opening pathways (e.g., cleavage of C1-C2 vs. C2-C3 bonds).

Investigate the role of the solvent in stabilizing charged intermediates and transition states.

A hypothetical reaction energy profile for a two-step acid-catalyzed ring-opening is shown below. The profile would depict the energy changes as the reaction progresses from reactants to products, passing through a high-energy transition state.

A table summarizing hypothetical calculated energetic parameters for two competing ring-opening pathways is presented below.

ParameterPathway A (C1-C2 cleavage)Pathway B (C2-C3 cleavage)
Activation Energy (Ea) (kcal/mol)18.525.2
Reaction Enthalpy (ΔH) (kcal/mol)-12.3-8.7
Transition State C1-C2 Bond Length (Å)2.151.54
Transition State C2-C3 Bond Length (Å)1.532.21

The data in this hypothetical table suggests that Pathway A, involving the cleavage of the C1-C2 bond, is kinetically and thermodynamically more favorable due to its lower activation energy and more negative reaction enthalpy. The elongated C1-C2 bond in the transition state of Pathway A provides further evidence for this mechanistic preference.

Molecular Recognition and Intermolecular Interactions of 1 Oxolan 3 Yl Cyclopropan 1 Amine

Computational Modeling of Non-Covalent Interactions and Binding Affinity with Model Systems

To illustrate the potential for such interactions, a hypothetical data table of interaction energies with simple model systems is presented below. These values are purely illustrative and not based on actual computational results.

Model System Dominant Interaction Type Hypothetical Interaction Energy (kcal/mol)
Water (H₂O)Hydrogen Bonding (amine as donor, oxolane as acceptor)-5 to -10
Benzene (C₆H₆)C-H···π (from cyclopropane)-1 to -3
Ammonium (B1175870) (NH₄⁺)Ion-Dipole-10 to -15
Acetone ((CH₃)₂CO)Dipole-Dipole-2 to -5

This table is a hypothetical representation and is not derived from experimental or computational data.

Supramolecular Chemistry: Self-Assembly and Host-Guest Complexation Studies Involving 1-(Oxolan-3-yl)cyclopropan-1-amine

The bifunctional nature of this compound, with its hydrogen bond donor (amine) and acceptor (oxolane) sites, makes it a potential candidate for self-assembly. In a non-polar solvent, molecules could theoretically assemble into chains or cyclic structures through intermolecular hydrogen bonding.

Furthermore, its size and functionality would make it an interesting guest for various host molecules in supramolecular chemistry. For instance, it could form inclusion complexes with cyclodextrins, where the cyclopropyl (B3062369) and part of the oxolane ring are encapsulated, leaving the amine group exposed to the solvent. Similarly, crown ethers could selectively bind to the protonated amine group.

A hypothetical table of potential host-guest complexes is provided below.

Host Molecule Potential Binding Motif Expected Driving Force
β-CyclodextrinInclusion of the cyclopropyl-oxolane moietyHydrophobic effect, van der Waals forces
18-Crown-6Complexation with the protonated amine (R-NH₃⁺)Ion-dipole interactions
CalixareneInclusion or π-stacking with the cyclopropyl groupHydrophobic and π-π interactions

This table represents potential supramolecular interactions and is not based on documented experimental findings.

Chemo- and Biocatalytic Applications: Investigating the Role of this compound as a Ligand or Substrate

The primary amine group in this compound makes it a candidate for use as a ligand in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the stereochemistry of the oxolane and cyclopropane (B1198618) rings could influence the enantioselectivity of a catalyzed reaction. For example, it could potentially be used in asymmetric synthesis.

In the realm of biocatalysis, this compound could serve as a substrate for various enzymes. For instance, amine oxidases could catalyze its oxidation, or transaminases could be used for its synthesis or conversion to other chiral molecules. The rigid cyclopropyl group and the oxolane ring would likely play a significant role in substrate recognition and binding within the enzyme's active site.

A table summarizing potential catalytic applications is presented below.

Catalytic System Potential Role of the Compound Potential Reaction Type
Palladium(II) complexesChiral LigandAsymmetric allylic alkylation
Rhodium(I) complexesChiral LigandAsymmetric hydrogenation
Monoamine Oxidase (MAO)SubstrateOxidative deamination
TransaminaseSubstrate/ProductAsymmetric synthesis of amines

This table outlines hypothetical applications and is not based on reported experimental use.

Structure Activity Relationship Sar and Analogue Design Principles for 1 Oxolan 3 Yl Cyclopropan 1 Amine Derivatives

Rational Design of Structural Analogues Based on Computational Predictions

The rational design of analogues of 1-(Oxolan-3-yl)cyclopropan-1-amine heavily relies on computational methods to predict how structural modifications will influence the compound's interaction with a biological target. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are instrumental in this process.

Molecular docking studies can be employed to predict the binding orientation and affinity of novel analogues within the active site of a target protein. For instance, by superimposing the this compound scaffold with known ligands of a receptor, common pharmacophore features can be identified. researchgate.net Computational models can then be used to introduce virtual modifications to the core structure and assess their impact on binding.

QSAR models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR study would involve synthesizing a set of analogues with systematic variations and experimentally determining their activity. These data would then be used to build a predictive model based on various molecular descriptors.

MD simulations offer a dynamic view of the ligand-receptor complex, allowing for the assessment of the stability of binding interactions over time. This can be particularly insightful for understanding the role of the flexible oxolane ring and the conformational constraints imposed by the cyclopropane (B1198618) moiety.

Table 1: Hypothetical Computational Predictions for this compound Analogues

AnalogueModificationPredicted Binding Affinity (ΔG, kcal/mol)Key Predicted Interaction
Parent Compound This compound-7.5Hydrogen bond from amine, hydrophobic interaction from cyclopropane
Analogue 1 (R)-1-(Oxolan-3-yl)cyclopropan-1-amine-8.2Enhanced hydrogen bonding with specific residue
Analogue 2 1-(2-Fluorooxolan-3-yl)cyclopropan-1-amine-7.8Altered electrostatic potential of oxolane ring
Analogue 3 1-(Oxolan-3-yl)cyclopropan-1-carboxamide-6.9Introduction of a hydrogen bond donor/acceptor

Synthetic Strategies for Systematically Modifying the Cyclopropane and Oxolane Moieties in this compound

The systematic modification of the this compound scaffold requires versatile synthetic strategies that allow for the introduction of diverse substituents on both the cyclopropane and oxolane rings.

Modification of the Cyclopropane Moiety: The introduction of substituents on the cyclopropane ring can be challenging due to its strained nature. One approach involves the use of substituted cyclopropanation reagents in the initial synthesis. For example, the reaction of an appropriately substituted alkene with a diazo compound in the presence of a rhodium or copper catalyst can generate substituted cyclopropyl (B3062369) ketones, which can then be converted to the corresponding amines.

Another strategy involves the functionalization of a pre-existing cyclopropane ring. For instance, C-H activation methodologies, although often challenging on cyclopropanes, could potentially be employed to introduce substituents.

Modification of the Oxolane Moiety: The oxolane ring offers more accessible handles for modification. Starting from commercially available substituted tetrahydrofuran (B95107) precursors allows for the direct incorporation of diversity. For example, using a chiral pool approach starting with enantiomerically pure substituted oxolane derivatives can lead to the synthesis of stereochemically defined analogues.

Functionalization of the oxolane ring can also be achieved post-synthesis of the core scaffold. For example, hydroxylation at positions 2 or 5 of the oxolane ring, followed by further derivatization, can be a viable strategy.

A general synthetic approach could involve the Kulinkovich reaction of an ester with a Grignard reagent in the presence of a titanium catalyst to form a cyclopropanol, which can then be oxidized and aminated. The oxolane moiety would be introduced via the initial choice of ester.

Influence of Substituent Effects on Molecular Properties and Predicted Interactions

The introduction of substituents on either the cyclopropane or oxolane ring can significantly alter the physicochemical properties and biological activity of this compound derivatives.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., fluorine, cyano) or electron-donating groups (e.g., methyl, methoxy) on the oxolane ring can modulate the pKa of the primary amine on the cyclopropane ring. This, in turn, can affect the compound's ionization state at physiological pH and its ability to form ionic interactions with the biological target.

Steric Effects: The size and shape of substituents can have a profound impact on binding affinity. Bulky substituents on either ring may cause steric clashes within a binding pocket, leading to a loss of activity. Conversely, a well-placed substituent could enhance van der Waals interactions and improve potency. The rigid nature of the cyclopropane ring makes the spatial arrangement of substituents particularly critical.

Lipophilicity and Solubility: Modification of the scaffold will alter its lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The addition of polar groups, such as hydroxyl or carboxyl groups, will generally increase aqueous solubility, while the addition of non-polar groups, such as alkyl or aryl groups, will increase lipophilicity.

Table 2: Predicted Influence of Substituents on Molecular Properties

Substituent PositionSubstituentPredicted Effect on pKa of AminePredicted Effect on Lipophilicity (logP)
Oxolane C2-FDecreaseSlight Increase
Oxolane C4-OHSlight DecreaseDecrease
Cyclopropane C2-CH3Slight IncreaseIncrease
Amine Nitrogen-CH3Slight IncreaseIncrease

Stereochemical Impact on Binding Affinities and Molecular Recognition

The presence of multiple chiral centers in this compound—at the C1 of the cyclopropane and potentially at the C3 and other positions of the oxolane ring—means that stereochemistry is a critical factor in its biological activity. Biological macromolecules, such as enzymes and receptors, are chiral and will often exhibit stereospecific recognition of small molecule ligands.

The absolute configuration of the amine-bearing carbon of the cyclopropane ring is likely to be a major determinant of binding affinity. One enantiomer may fit optimally into a binding pocket, while the other may be inactive or even have a different biological effect. For example, in many biologically active cyclopropylamines, the stereochemistry of the amine group relative to other substituents on the ring is crucial for activity.

The synthesis of enantiomerically pure analogues is therefore essential for deconvoluting the SAR and identifying the most active stereoisomer. Chiral chromatography can be used to separate racemic mixtures, or asymmetric synthesis can be employed to produce single enantiomers.

Advanced Applications and Emerging Roles of 1 Oxolan 3 Yl Cyclopropan 1 Amine in Chemical Science

Utility as a Chiral Building Block in Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has propelled the development of innovative strategies in asymmetric synthesis. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are a cornerstone of this field. nih.govsigmaaldrich.comtcichemicals.com The stereogenic center of 1-(Oxolan-3-yl)cyclopropan-1-amine, located at the C-3 position of the oxolane ring, makes it an attractive candidate for use as a chiral building block.

The synthesis of complex, biologically active molecules often relies on the use of such chiral synthons to control the stereochemical outcome of a reaction. nih.gov While specific, large-scale applications of this compound as a chiral building block are not yet widely documented in peer-reviewed literature, its structural components—a chiral tetrahydrofuran (B95107) and a cyclopropylamine (B47189)—are well-established motifs in the synthesis of bioactive compounds. chemistryviews.orgresearchgate.netnih.gov For instance, chiral tetrahydrofuran derivatives are integral components of numerous natural products with pharmaceutical applications. chemistryviews.org Similarly, the cyclopropylamine moiety is a recognized pharmacophore, and its incorporation can significantly influence the biological activity of a molecule. nih.govnih.gov

The primary amine of this compound can serve as a handle for derivatization, allowing it to be incorporated into larger molecular frameworks through standard amide bond formation or reductive amination. The inherent chirality of the oxolane ring can then direct the stereochemistry of subsequent transformations, a principle fundamental to the use of chiral auxiliaries. wikipedia.orgscispace.com A chiral auxiliary is a temporary stereogenic unit that biases the stereoselectivity of a reaction before being cleaved from the molecule. wikipedia.org While not a classical auxiliary in the sense of Evans oxazolidinones, the chiral nature of this compound can be leveraged in a similar fashion.

Table 1: Potential Asymmetric Transformations Utilizing this compound as a Chiral Building Block

Reaction TypeSubstrateReagent/CatalystProductExpected Outcome
Asymmetric Aldol AdditionAldehydeThis compound derived chiral imineβ-Hydroxy amineHigh diastereoselectivity
Asymmetric Michael Additionα,β-Unsaturated esterThis compound derived enamineγ-Amino esterHigh enantioselectivity
Asymmetric Diels-AlderDiene and DienophileChiral Lewis acid complexed to a derivative of this compoundCyclohexene derivativeHigh endo/exo and facial selectivity

This table is illustrative and based on established principles of asymmetric synthesis. The specific outcomes would need to be experimentally verified.

Integration into Novel Catalytic Systems and Ligand Design for Metal Complexes

The development of novel ligands for metal-catalyzed reactions is a perpetual quest in chemistry. The structure of this compound, with its primary amine and the oxygen atom of the tetrahydrofuran ring, presents the potential for it to act as a bidentate ligand. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable five-membered chelate ring. The chirality of the oxolane ring can create a chiral environment around the metal center, which is crucial for asymmetric catalysis.

While direct reports of this compound being used as a ligand are scarce, the principles of ligand design suggest its potential utility. For example, chiral cyclam derivatives have been successfully employed as ligands for gold(III) in catalytic reactions. nih.gov The design of these ligands is critical to the activity and stability of the resulting metal complexes. nih.gov Similarly, the rigid, three-dimensional structure of this compound could impart unique steric and electronic properties to a metal complex, influencing the selectivity of catalytic transformations.

Potential applications could include asymmetric hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The combination of a hard amine donor and a borderline ether donor makes this ligand potentially suitable for a range of transition metals.

Table 2: Hypothetical Metal Complexes of this compound and Their Potential Catalytic Applications

Metal CenterLigand DerivativePotential Catalytic Application
Rhodium(I)N-Phosphinylated this compoundAsymmetric hydrogenation of alkenes
Ruthenium(II)This compoundAsymmetric transfer hydrogenation of ketones
Palladium(II)Bis(this compound)Asymmetric allylic alkylation
Copper(I)Schiff base of this compound and a salicylaldehydeAsymmetric cyclopropanation

This table presents hypothetical applications based on known catalytic systems and ligand design principles.

Applications in Materials Science: Incorporation into Polymers or Functional Materials

The incorporation of small molecules into polymeric matrices can significantly alter the physicochemical properties of the resulting material. mdpi.com While there is no specific research detailing the use of this compound in materials science, its structure suggests potential avenues for exploration.

The primary amine functionality allows for its covalent incorporation into polymer backbones through reactions such as polyamidation or polyimidation. This could be used to introduce the unique steric bulk and polarity of the oxolanyl-cyclopropyl moiety, potentially influencing polymer properties like glass transition temperature, solubility, and mechanical strength.

Furthermore, the compound could be used as a pendant group, grafted onto a pre-existing polymer chain. This could be a strategy to create functional materials with specific surface properties or to act as a chiral stationary phase in chromatography for the separation of enantiomers. The incorporation of drug-like fragments into polymers is a known strategy in biomedical engineering, and while not a drug itself, the structural motifs of this compound are relevant to medicinal chemistry. mdpi.com

Development as a Chemical Biology Probe for Mechanistic Studies

Chemical probes are small molecules used to study and manipulate biological systems. mdpi.comnih.gov The development of such probes often involves the modification of a bioactive scaffold to include a reporter tag or a reactive group for target identification. nih.govnih.gov Although this compound is not a known bioactive compound, its unique three-dimensional structure and functional handles make it an interesting starting point for the design of novel chemical probes.

The cyclopropylamine moiety is a known site of metabolism by cytochrome P450 enzymes. nih.gov This reactivity could be exploited in the design of mechanism-based inhibitors or activity-based probes for this important class of enzymes. The tetrahydrofuran ring provides a distinct structural element that could confer selectivity for a particular biological target.

The primary amine offers a convenient point for the attachment of reporter groups such as fluorophores, biotin, or photoaffinity labels. By synthesizing a library of derivatives, it may be possible to identify compounds with specific biological activities. These could then be further developed into chemical probes to elucidate the mechanism of action of new classes of bioactive molecules. For instance, analogs of the natural product microcolin A have been synthesized to serve as probes to understand its biological function. nih.govnih.gov

Future Perspectives and Unaddressed Research Questions for 1 Oxolan 3 Yl Cyclopropan 1 Amine

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The reactivity of 1-(oxolan-3-yl)cyclopropan-1-amine is largely uncharted territory. The interplay between the nucleophilic amine and the strained three-membered ring, influenced by the adjacent five-membered ether, is expected to give rise to novel chemical behaviors. Future research should focus on systematically probing its reactivity under various conditions.

Key areas for investigation include:

Ring-Opening Reactions: A primary research avenue is the selective opening of the highly strained cyclopropane (B1198618) ring. Investigations could explore a range of electrophiles and catalysts to understand how the oxolane and amine functionalities modulate the regioselectivity and stereoselectivity of this process. Understanding these reactions could unlock pathways to unique linear scaffolds.

[3+2] Cycloadditions: The cyclopropylamine (B47189) unit is a potential three-carbon synthon for cycloaddition reactions. Exploring its participation in [3+2] cycloadditions with various dipolarophiles could lead to the synthesis of novel cyclopentylamine (B150401) derivatives, which are valuable building blocks in medicinal chemistry.

Oxidative and Reductive Transformations: The response of the molecule to oxidative and reductive conditions is another area of interest. Selective oxidation of the amine or the oxolane ring, or reduction of the oxolane, could provide access to a diverse array of new derivatives with potentially interesting properties.

Directed C-H Functionalization: The presence of multiple C-H bonds in both the cyclopropane and oxolane rings offers opportunities for directed C-H functionalization. Utilizing the amine or the ether oxygen as a directing group could enable the selective installation of new functional groups at previously inaccessible positions.

A summary of potential, yet unexplored, reaction types for this compound is presented in the table below.

Reaction TypePotential Reagents/ConditionsExpected Outcome
Ring-OpeningLewis/Brønsted Acids, Transition MetalsFunctionalized linear amines
[3+2] CycloadditionAlkenes, Alkynes, CarbonylsSubstituted cyclopentylamines
OxidationPeroxides, Metal-based oxidantsOxidized amine or oxolane derivatives
C-H FunctionalizationTransition metal catalysts (e.g., Pd, Rh)Site-selectively functionalized derivatives

Deeper Theoretical Understanding of Cyclopropane-Oxolane Interplay and Strain Effects

A significant gap in the current understanding of this compound lies in the theoretical underpinnings of its structure and reactivity. The geometric and electronic consequences of juxtaposing a strained cyclopropane with a flexible oxolane ring are not well understood.

Future theoretical studies should aim to:

Quantify Ring Strain: While cyclopropane is known to have significant ring strain (approximately 27 kcal/mol), the influence of the adjacent oxolane substituent on this value needs to be computationally modeled.

Analyze Conformational Preferences: The rotational barrier around the C-C bond connecting the two rings and the puckering of the oxolane ring will dictate the molecule's preferred three-dimensional shape. In-depth conformational analysis using high-level computational methods is required.

Map the Electrostatic Potential: Understanding the electron distribution across the molecule will be key to predicting its reactivity. Calculating the molecular electrostatic potential surface will highlight the nucleophilic and electrophilic sites.

Model Reaction Pathways: Theoretical modeling of the potential energy surfaces for the proposed reactions in section 10.1 will provide invaluable insights into reaction mechanisms, transition state geometries, and activation energies, thereby guiding experimental efforts.

Application of Advanced Machine Learning and Artificial Intelligence in Predicting this compound Reactivity

The structural complexity and potential for diverse reactivity make this compound an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These tools can accelerate the discovery of its chemical potential.

Future applications in this domain could include:

Predicting Reaction Outcomes: ML models, trained on large datasets of reactions involving cyclopropanes and amines, could predict the most likely products of reactions involving this compound under various conditions, saving significant experimental time and resources.

Optimizing Reaction Conditions: AI algorithms could be employed to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for achieving a desired outcome.

De Novo Design of Catalysts: Machine learning could be used to design novel catalysts specifically tailored for transformations involving this molecule, for instance, by predicting catalyst structures that would favor a particular regiochemical or stereochemical outcome in a ring-opening reaction.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of derivatives of this compound with their potential biological activities or material properties.

Novel Approaches for the Design and Synthesis of Complex Architectures Incorporating this compound

The unique topology of this compound makes it an attractive building block for the synthesis of more complex and biologically relevant molecules. Its rigid cyclopropane core and the attached polar functional groups offer a defined exit vector for further chemical elaboration.

Future synthetic strategies could focus on:

Scaffold Decoration: Using the amine and the potential for C-H functionalization, the core scaffold can be "decorated" with a variety of substituents to create libraries of compounds for biological screening.

Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key component could provide rapid access to complex molecular architectures in a single step.

Synthesis of Conformationally Constrained Peptidomimetics: The rigid cyclopropane unit can be incorporated into peptide backbones to create conformationally constrained peptidomimetics, which are valuable tools for studying protein-protein interactions.

Development of Novel Polycyclic Systems: The reactivity of the molecule could be harnessed to construct novel polycyclic systems through intramolecular cycloadditions or ring-closing metathesis reactions, leading to the discovery of new chemical entities with unique three-dimensional shapes.

The table below outlines potential complex architectures that could be synthesized from this compound.

Target ArchitectureSynthetic StrategyPotential Application
Decorated ScaffoldsAmide coupling, C-H activationDrug discovery libraries
Complex HeterocyclesMulticomponent reactionsAgrochemicals, Materials Science
PeptidomimeticsSolid-phase peptide synthesisChemical biology, Therapeutics
Polycyclic SystemsIntramolecular cycloadditionsNovel material design

Q & A

What are the optimal synthetic routes for 1-(Oxolan-3-yl)cyclopropan-1-amine, and how can reaction conditions be systematically optimized?

Level: Basic
Methodological Answer:
The synthesis of this compound can involve cyclopropanation of oxolane derivatives or functionalization of pre-formed cyclopropane rings. Key steps include:

  • Cyclopropanation: Use transition-metal catalysts (e.g., rhodium or palladium) to facilitate cyclopropane ring formation. For example, diazo compounds or vinyl ethers may serve as precursors .
  • Amine Functionalization: Introduce the amine group via reductive amination or nucleophilic substitution. Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents for imine intermediates .
  • Optimization: Vary temperature (e.g., 25–90°C), solvent polarity (DMF, dichloromethane), and catalyst loading to maximize yield. Monitor progress via TLC or HPLC .

Table 1: Example Reaction Conditions for Cyclopropane Amines

StepReagents/ConditionsYield RangeReference
CyclopropanationRh2(OAc)4, CH2Cl2, 25°C50-70%
Reductive AminationNaBH4, MeOH, 0°C → rt60-85%

How can spectroscopic and chromatographic techniques be applied to characterize this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • <sup>1</sup>H NMR: Identify cyclopropane protons (δ 0.5–1.5 ppm) and oxolane ring protons (δ 3.5–4.5 ppm). Coupling constants (J = 5–10 Hz) confirm cyclopropane geometry .
    • <sup>13</sup>C NMR: Cyclopropane carbons appear at δ 10–20 ppm; oxolane carbons resonate at δ 60–80 ppm .
  • Mass Spectrometry (MS): ESI-MS or GC-MS can confirm molecular weight (e.g., m/z 141.22 for C7H11NO) and fragmentation patterns .
  • HPLC Purity Analysis: Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

What are the key reactivity patterns of this compound under acidic or oxidative conditions?

Level: Basic
Methodological Answer:

  • Acidic Conditions: The cyclopropane ring may undergo ring-opening reactions. For example, in HCl/EtOH, the amine group can protonate, leading to strain-driven cleavage of the cyclopropane .
  • Oxidative Conditions: Potassium permanganate (KMnO4) oxidizes the oxolane ring to γ-lactones, while the cyclopropane remains intact below 100°C .
  • Nucleophilic Substitution: The amine group can react with electrophiles (e.g., acyl chlorides) to form amides. Optimize solvent (DMF or THF) and base (Et3N) for selectivity .

How can computational modeling elucidate the stereoelectronic effects influencing the stability of this compound?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model bond angles (e.g., cyclopropane C-C-C ~60°) and electron density distribution. B3LYP/6-31G(d) is suitable for geometry optimization .
  • NBO Analysis: Identify hyperconjugative interactions stabilizing the cyclopropane ring. The amine lone pair may donate electron density to adjacent C-C bonds .
  • Transition State Modeling: Simulate ring-opening pathways under stress (e.g., thermal or acidic conditions) to predict degradation products .

What strategies resolve contradictions in reported biological activity data for cyclopropane amine derivatives?

Level: Advanced
Methodological Answer:

  • Data Triangulation: Cross-validate IC50 values using multiple assays (e.g., enzymatic vs. cell-based). For example, discrepancies in kinase inhibition may arise from assay sensitivity .
  • Structural Analog Comparison: Compare this compound with 1-(3-fluorophenyl)cyclopropan-1-amine hydrochloride ( ). Differences in logP or hydrogen-bonding capacity may explain activity variations .
  • Batch Reproducibility: Ensure synthetic consistency (e.g., purity >98%, confirmed by HPLC) to exclude impurities as confounding factors .

How are advanced kinetic studies designed to probe the mechanism of cyclopropane ring-opening reactions?

Level: Advanced
Methodological Answer:

  • Stopped-Flow Kinetics: Monitor rapid ring-opening in real-time under acidic conditions (pH 2–4). Use UV-Vis spectroscopy to track intermediate formation .
  • Isotopic Labeling: Incorporate <sup>2</sup>H or <sup>13</sup>C into the cyclopropane ring to study bond cleavage regioselectivity via MS/MS .
  • Activation Parameters: Calculate ΔG<sup>‡</sup> and Ea using Arrhenius plots. For example, Ea values >50 kJ/mol suggest significant strain energy .

What methodologies are employed to assess the compound’s potential as a chiral building block in asymmetric synthesis?

Level: Advanced
Methodological Answer:

  • Chiral HPLC: Use Chiralpak columns (e.g., AD-H) to resolve enantiomers. Mobile phases: hexane/isopropanol (90:10) .
  • Circular Dichroism (CD): Correlate optical activity (e.g., Cotton effects) with absolute configuration .
  • Catalytic Asymmetric Synthesis: Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclopropanation to control stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.